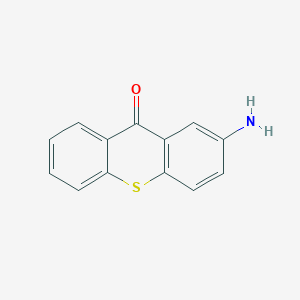

2-Amino-thioxanthen-9-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-thioxanthen-9-one is a chemical compound with the molecular formula C13H9NOS and a molecular weight of 227.29 . It is a solid substance and is a derivative of thioxanthone, which is a sulfur analog of xanthone .

Synthesis Analysis

The synthesis of 2-amino-thioxanthen-9-one and similar compounds has been explored in several studies . For instance, one study described a synthetic approach to 2-amino-9H-chromeno[2,3-d]thiazol-9-ones via copper-promoted cascade reactions . The reaction employed easily available 2-amino-3-iodochromones and amines as substrates .Molecular Structure Analysis

The molecular structure of 2-amino-thioxanthen-9-one has been analyzed in several studies . For example, one study discussed the photophysical properties of thioxanthone-based compounds, including 2-amino-thioxanthen-9-one . Another study investigated the molecular structure, vibrational spectral, HOMO-LUMO, and NBO analysis of a related compound, 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol .Chemical Reactions Analysis

Thioxanthone, the parent compound of 2-amino-thioxanthen-9-one, is known to be a powerful photocatalyst for organic reactions . It has a high triplet energy and a relatively long triplet lifetime, and it can participate successfully in merger reactions with metal complexes . A study on thioxanthone derivatives as photoredox catalysts for photopolymerization processes also provides insights into the chemical reactions involving 2-amino-thioxanthen-9-one .Physical And Chemical Properties Analysis

2-Amino-thioxanthen-9-one is a solid substance . Its molecular formula is C13H9NOS and it has a molecular weight of 227.29 .Wissenschaftliche Forschungsanwendungen

Photocatalysis in Organic Synthesis

“2-Amino-thioxanthen-9-one” derivatives have been shown to be effective photocatalysts in organic synthesis. They can accelerate cross-coupling reactions, providing a variety of diarylamines with good yields under visible light or sunlight. This application is significant in the synthesis of natural products and pharmaceutical molecules, and can be performed efficiently on a kilogram scale .

Photopolymerization Processes

Thioxanthone derivatives, including those related to “2-Amino-thioxanthen-9-one”, serve as photoredox catalysts in photopolymerization processes. These compounds are chosen for their absorption properties and efficiency in initiating polymerization when combined with sulphonium salt .

Enantioselective Photocycloaddition

Chiral thioxanthone compounds, which may include “2-Amino-thioxanthen-9-one” derivatives, can act as organocatalysts for enantioselective intramolecular [2 + 2] photocycloaddition reactions induced by visible light. This application is crucial for creating chiral centers in molecules, which is an important aspect of medicinal chemistry .

Energy Transfer Mechanisms

In certain chemical reactions, “2-Amino-thioxanthen-9-one” derivatives might be involved in energy transfer mechanisms. For instance, they can participate in the transfer of energy from a triplet state photosensitizer to an aryl nickel(II) intermediate, which is a step in the formation of diarylamines .

Wirkmechanismus

Target of Action

The primary target of 2-Amino-thioxanthen-9-one, also known as Hycanthone, is P-glycoprotein 1 . This protein plays a crucial role in the body as it is an energy-dependent efflux pump responsible for decreased drug accumulation in multidrug-resistant cells .

Mode of Action

It is known that this compound preferentially inhibitsDNA synthesis and mammalian topoisomerase type II . During these processes, thioxanthen-9-ones are believed to undergo reduction into thioxanthenes .

Biochemical Pathways

It is known that thioxanthen-9-ones, a family of compounds to which 2-amino-thioxanthen-9-one belongs, play a unique role in photochemistry . They have a high triplet energy and a relatively long triplet lifetime, and they can participate successfully in merger reactions with metal complexes .

Pharmacokinetics

It is known that hycanthone, a related compound, is orally available . More research is needed to fully understand the pharmacokinetics of 2-Amino-thioxanthen-9-one.

Result of Action

It is known that some members of the thioxanthen-9-one family of compounds, to which 2-amino-thioxanthen-9-one belongs, preferentially inhibit dna synthesis and mammalian topoisomerase type ii . This suggests that 2-Amino-thioxanthen-9-one may have similar effects.

Action Environment

It is known that thioxanthen-9-ones, a family of compounds to which 2-amino-thioxanthen-9-one belongs, play a unique role in photochemistry . This suggests that light exposure may influence the action of 2-Amino-thioxanthen-9-one.

Safety and Hazards

Zukünftige Richtungen

The future directions for the research and application of 2-amino-thioxanthen-9-one are promising. It has potential applications in photopolymerization processes and 3D printing technologies . The development of high-performance visible photosensitive resins with improved photosensitivity is one of the potential outcomes of this research .

Eigenschaften

IUPAC Name |

2-aminothioxanthen-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQHDJCDUTWHNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-thioxanthen-9-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone](/img/structure/B2998130.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2998131.png)

![methyl 2-amino-1-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2998137.png)

![4-amino-2-chloro-N-{2-[ethyl(methyl)amino]ethyl}benzamide](/img/structure/B2998140.png)

![6-amino-7-fluoro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2998141.png)

![2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2998144.png)

![N-(3-methylbutyl)-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2998147.png)

![4-[[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2998148.png)